Prunetrin

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Prunetrin can be synthesized through the methylation of sophoricoside. The process involves the use of S-adenosyl-L-methionine as a methyl donor, catalyzed by O-methyltransferase . The reaction conditions typically require a controlled environment to ensure the proper transfer of the methyl group.

Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources such as the aerial and subterranean parts of red clover. The extraction process includes solvent extraction followed by purification steps to isolate this compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: Prunetrin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

Substitution: this compound can undergo substitution reactions, particularly involving the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Conditions for substitution reactions often involve acidic or basic catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .

Applications De Recherche Scientifique

Chemistry: Prunetrin is used as a model compound in studying the behavior of flavonoids under different chemical reactions.

Biology: It has been shown to have significant biological activities, including anti-inflammatory and anti-cancer properties. .

Medicine: this compound’s anti-cancer properties make it a potential candidate for developing new therapeutic agents.

Industry: this compound is used in the development of natural health products and supplements due to its beneficial biological activities

Mécanisme D'action

Prunetrin exerts its effects through multiple molecular pathways:

Cell Cycle Arrest: this compound induces cell cycle arrest in the G2/M phase by decreasing the expression of cyclin proteins such as Cyclin B1, CDK1/CDC2, and CDC25c.

Apoptosis: It promotes apoptosis by activating apoptotic hallmark proteins such as PARP and caspase-3.

Signaling Pathways: this compound inhibits the Akt/mTOR pathway and activates the p38-MAPK signaling pathway, contributing to its anti-cancer effects.

Comparaison Avec Des Composés Similaires

Prunetrin is similar to other flavonoids such as:

Biochanin A: Another isoflavone with comparable anti-cancer properties.

Genistein: A well-known isoflavone with extensive research on its anti-cancer and anti-inflammatory effects.

Uniqueness: this compound’s uniqueness lies in its specific glycosylation pattern, which may contribute to its distinct biological activities and potential therapeutic applications .

Activité Biologique

Prunetrin, also known as prunetin 4′-O-glucoside, is a glycosyloxyisoflavone derived from various plant sources, particularly from the Prunus genus. This compound has garnered attention for its diverse biological activities, particularly in the context of cancer research. This article synthesizes findings from recent studies on the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell lines, and potential therapeutic applications.

This compound exhibits multiple mechanisms that contribute to its biological activity, particularly in cancer cells. Key findings include:

- Induction of Apoptosis : this compound has been shown to activate intrinsic apoptotic pathways in various cancer cell lines. It increases the expression of pro-apoptotic proteins such as Bak and cleaved-caspase 3 while decreasing anti-apoptotic proteins like Bcl-xL .

- Cell Cycle Arrest : Studies indicate that this compound induces G2/M phase cell cycle arrest in hepatocellular carcinoma (HCC) cells by downregulating critical cell cycle proteins (CDC25c, Cdk1/CDC2, Cyclin B1) and activating apoptotic signaling pathways .

- Necroptosis : In gastric cancer cells, this compound has been linked to necroptosis, a form of programmed cell death distinct from apoptosis. This process is mediated through receptor interacting protein kinase 3 (RIPK3) and involves the generation of reactive oxygen species (ROS) .

- Inhibition of Key Signaling Pathways : this compound affects several signaling pathways associated with cancer progression. It inhibits the Akt/mTOR pathway while activating the MAPK pathway, leading to enhanced apoptosis in treated cells .

In Vitro Studies

Recent studies have employed various in vitro models to assess the cytotoxic effects of this compound:

-

Gastric Cancer Cells (AGS) :

- Cytotoxicity : this compound demonstrated significant anti-proliferative effects with an IC50 value indicating potent cytotoxicity .

- Mechanism : The study identified necroptosis as a primary mechanism through which this compound induces cell death, confirmed by molecular docking studies that illustrated its binding affinity to RIPK3 .

-

Hepatocellular Carcinoma Cells (Hep3B) :

- Cytotoxic Effects : MTT assays revealed dose-dependent cytotoxicity with significant morphological changes indicative of apoptosis .

- Gene Expression Analysis : Transcriptome analysis post-treatment showed 1,149 differentially expressed genes (DEGs), highlighting pathways involved in apoptosis and cell cycle regulation .

Case Studies and Research Findings

The following table summarizes key findings from various studies on this compound's biological activity:

Propriétés

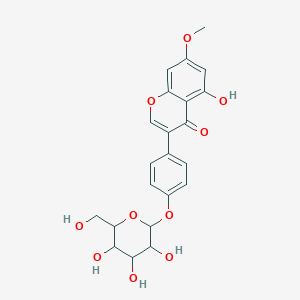

IUPAC Name |

5-hydroxy-7-methoxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O10/c1-29-12-6-14(24)17-15(7-12)30-9-13(18(17)25)10-2-4-11(5-3-10)31-22-21(28)20(27)19(26)16(8-23)32-22/h2-7,9,16,19-24,26-28H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUWGCQDMVDLIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prunitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034149 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

154-36-9 | |

| Record name | Prunitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034149 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

181 °C | |

| Record name | Prunitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034149 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.